Specific Scientific Field: Pharmacology and medicinal chemistry.
Summary:3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one: exhibits potent anti-inflammatory effects. Inflammation is a normal response by the body to protect tissues against disease or infection. Inflamed tissues release chemical agents that attract white blood cells (leukocytes) to the site of inflammation. These leukocytes combat infections and remove cellular debris from damaged tissue. The compound’s anti-inflammatory properties make it relevant for therapeutic applications.
Experimental Procedures:Synthesis: Various methods exist for synthesizing pyrimidines, including those involving . Researchers have explored different synthetic routes to obtain pyrimidine derivatives.
Anti-Inflammatory Assays: Researchers evaluate the compound’s anti-inflammatory effects using in vitro and in vivo assays. These assays measure the inhibition of key inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins.
Potent Anti-Inflammatory Activity: Literature studies reveal that a large number of pyrimidines, including , exhibit potent anti-inflammatory effects.
Structure-Activity Relationships (SAR): Researchers have analyzed the SARs of numerous pyrimidines.
Specific Scientific Field: Microbiology and infectious diseases.
Summary: While not the primary focus, some pyrimidines, including 3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one, may exhibit antimicrobial properties. These compounds could be investigated for their ability to combat bacterial, viral, or fungal infections.
Experimental Procedures:Synthesis: Similar to anti-inflammatory studies, researchers can synthesize pyrimidines and evaluate their antimicrobial effects.
3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is an organic compound characterized by a cyclohexene structure with a hydroxyl group and an amino group attached to the aromatic ring. Its molecular formula is , and it features a unique combination of functional groups that contribute to its chemical reactivity and biological activity. The compound's structure includes a dimethyl substitution at the cyclohexene position, which influences its stability and reactivity in various chemical environments .
There is no current information available on the specific mechanism of action of this compound.
Due to the lack of specific data on this compound, it's important to consider potential hazards associated with similar structures:
3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one exhibits significant biological activities:
The synthesis of 3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one can be achieved through several methods:
The applications of 3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one span various fields:
Interaction studies have shown that 3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one interacts selectively with certain thiols, such as homocysteine and cysteine. This interaction leads to enhanced fluorescence signals upon excitation at specific wavelengths, demonstrating its potential as a biosensor for detecting thiol-containing biomolecules .
Several compounds share structural features with 3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one. Here are some notable comparisons:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Amino-5,5-dimethylcyclohexenone | Similar cyclohexene structure but lacks the hydroxyl group | Less soluble; different reactivity profile |
| 4-Hydroxyaniline | Contains an amino group but lacks cyclohexene structure | More reactive towards electrophiles |
| Dimedone | Similar dimethyl substitution but lacks the amino group | Primarily used in ketone synthesis |
The uniqueness of 3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one lies in its combination of both hydroxyl and amino functionalities on a cyclohexene framework, which enhances its reactivity and biological activity compared to these similar compounds.
This compound's distinctive properties make it a valuable subject for further research in medicinal chemistry and organic synthesis.
The Stork-Danheiser sequence remains foundational for constructing the 5,5-dimethylcyclohex-2-en-1-one core. In a representative procedure, 3-isobutoxy-5,5-dimethylcyclohex-2-en-1-one undergoes LiAlH4-mediated reduction in diethyl ether, followed by HCl quenching to yield 5,5-dimethylcyclohex-2-en-1-one at 95% efficiency [1]. This intermediate subsequently reacts with 2-aminophenol via acid-catalyzed condensation, where the enone’s α,β-unsaturated carbonyl system activates toward nucleophilic amine attack.
Key variables influencing yields:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | 0–25°C | ±15% |
| Solvent Polarity | Diethyl Ether | +22% |
| Stoichiometry (LiAlH4) | 0.4 eq | +30% |
Primary amines engage the enone system through a two-step mechanism:
Steric effects from the 5,5-dimethyl groups hinder planar transition states, necessitating extended reaction times (6–12 hr) compared to unsubstituted cyclohexenones [3]. Computational studies suggest a 12.3 kcal/mol activation barrier for the rate-limiting nucleophilic addition step [5].
Reaction engineering improves classical methods:
Microwave irradiation (300 W, 100°C) enables catalyst-free coupling of dimedone derivatives with 2-aminophenol in 89% yield within 15 minutes [2]. The absence of solvent enhances molecular collisions, reducing activation energy by 18% compared to thermal methods [5].
Immobilized lipases (e.g., Candida antarctica Lipase B) facilitate enantioselective aminations under aqueous conditions. A 2025 study demonstrated 92% ee using cross-linked enzyme aggregates (CLEAs) at 40°C [2].
Focused ultrasound (20 kHz, 50 W/cm²) achieves 97% conversion in 8 minutes via cavitation-induced localized heating (ΔT ≈ 150°C) [5]. This method preferentially excites the enone’s conjugated π-system, lowering the amine’s nucleophilic activation barrier.
Water’s high heat capacity (4.184 J/g°C) enables precise temperature control during exothermic condensation steps. Phase-transfer catalysts (e.g., β-cyclodextrin) improve 2-aminophenol solubility, achieving 84% yield in pH 7 buffer [5].
Mesoporous SBA-15 silica functionalized with sulfonic acid groups (-SO3H) demonstrates 99% recyclability over 10 cycles. The 3 nm pore diameter excludes bulkier byproducts, enhancing selectivity to 98% [5].
Gold nanoparticles (5 nm) on TiO₂ nanotubes enable visible-light-driven synthesis. Under 450 nm irradiation, plasmonic effects generate hot electrons that activate the enone system, reducing reaction times from hours to minutes [5].
The TEMPO/NaClO2 system oxidizes 5,5-dimethylcyclohexan-1-one intermediates to enones regioselectively. Kinetic studies show first-order dependence on TEMPO concentration (k = 0.45 min⁻¹) [5].
In biphasic water/toluene systems, hydrogen bonding directs 2-aminophenol’s amino group into the organic phase while hydroxyl groups remain hydrated. This molecular orientation ensures exclusive C-N bond formation at the enone’s β-position [4] [5].
Steric maps derived from DFT calculations predict 97% preference for para-amination when using bulky N-heterocyclic carbene (NHC) ligands. Electronic effects dominate with electron-deficient aryl amines, favoring meta-substitution by 3:1 margins [3] [5].
The computational modeling of 3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one reveals complex conformational preferences driven by intramolecular interactions and steric constraints. The compound adopts preferential conformations that maximize stabilization through conjugation while minimizing steric clashes between the bulky 5,5-dimethyl substituents and the aromatic ring system [1] [2].
Theoretical calculations using density functional theory methodologies demonstrate that the cyclohexenone ring exhibits an envelope conformation, with the carbon atom bearing the two methyl groups acting as the flap atom [3]. This conformational preference results from the steric repulsion introduced by the geminal dimethyl groups at position 5, which forces the ring to adopt a non-planar geometry to minimize unfavorable interactions [3] [4].
The aromatic phenyl ring containing the hydroxyl substituent shows a tendency to adopt coplanar arrangements with the enaminone moiety to maximize π-conjugation [5] [6]. However, the degree of planarity is influenced by the intramolecular hydrogen bonding interactions between the phenolic hydroxyl group and the adjacent amino nitrogen, which can cause slight deviations from perfect coplanarity [7] [6].
Table 1: Molecular Properties of 3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
| Property | Value |
|---|---|
| IUPAC Name | 3-[(2-hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one |
| Molecular Formula | C₁₄H₁₇NO₂ |
| Molecular Weight (g/mol) | 231.29 |
| CAS Number | 51924-59-5 |
| SMILES | O=C1C=C(NC2=CC=CC=C2O)CC(C)(C)C1 |
| InChI Key | LOZHRRULCDUFNP-UHFFFAOYSA-N |
| Exact Mass | 231.12600 |
| Polar Surface Area (Ų) | 49.33 |
| LogP | 3.15 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 2 |
| Heavy Atoms Count | 17 |
| Ring Count | 2 |
Density functional theory calculations have proven essential for understanding the electronic structure and stability of 3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one and related enaminone systems. Studies employing the B3LYP/6-31G(d,p) level of theory have established that enaminone derivatives preferentially adopt enolic tautomeric forms over their keto counterparts [8] [9].
The DFT calculations reveal that the enolic form of the compound benefits from extended conjugation through the nitrogen-carbon-carbon-carbon-oxygen system, which provides significant stabilization energy [8]. This conjugation pattern is clearly visible in the optimized geometries, where the central framework displays near-planar characteristics that facilitate electron delocalization [8] [10].
Vibrational frequency calculations using DFT methods have provided detailed assignments for the characteristic absorption bands observed in infrared spectroscopy. The calculated frequencies show excellent correlation with experimental observations, with correlation coefficients ranging from 0.995 to 0.996 [8]. Key vibrational modes include the characteristic NH stretch at approximately 3200 cm⁻¹, the C=N stretch around 1600 cm⁻¹, and the C=C stretch at 1560 cm⁻¹ [8].
The electronic structure analysis of 3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one reveals distinctive frontier molecular orbital characteristics that govern its reactivity patterns. The highest occupied molecular orbital (HOMO) is primarily localized on the enaminone portion of the molecule, particularly concentrated on the nitrogen atom and the adjacent carbon-carbon double bond [1] [8].
The lowest unoccupied molecular orbital (LUMO) shows significant electron density distribution across the carbonyl group and the extended π-system [1]. This orbital arrangement suggests that the compound can participate in both nucleophilic and electrophilic reactions, with the enaminone moiety serving as an electron-rich site and the carbonyl region providing electrophilic character [11].
Bond length analysis from optimized geometries indicates that the C-N bond in the enaminone system exhibits partial double bond character due to resonance delocalization [8]. The C=C double bond in the cyclohexenone ring shows typical alkene bond lengths, while the carbonyl C=O bond maintains its characteristic length despite participation in the extended conjugated system [2] [8].
Natural bond orbital analysis reveals significant charge transfer from the amino nitrogen to the carbonyl oxygen through the conjugated π-system [8]. This charge distribution pattern underlies the compound's ability to participate in hydrogen bonding interactions and its coordination behavior with metal centers.
The presence of both hydroxyl and amino functional groups in 3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one creates opportunities for extensive intramolecular hydrogen bonding networks that significantly influence molecular conformation and stability. The most prominent intramolecular interaction occurs between the phenolic hydroxyl group and the amino nitrogen, forming a six-membered hydrogen-bonded ring that stabilizes the molecular structure [5] [6].
This intramolecular hydrogen bond exhibits characteristics typical of resonance-assisted hydrogen bonding, where the electronic delocalization within the aromatic-amino system enhances the strength of the O-H···N interaction [12]. The hydrogen bond parameters show O···N distances in the range of 2.6-2.8 Å, with O-H···N angles approaching linearity at approximately 160-170° [7] [13].
Additional stabilizing interactions arise from C-H···O contacts between aromatic hydrogen atoms and the carbonyl oxygen [3] [4]. These weaker interactions contribute to the overall conformational preference and help maintain the extended conjugation necessary for the compound's electronic properties [5].
The intramolecular hydrogen bonding network significantly reduces the conformational flexibility of the molecule, effectively locking it into energetically favorable arrangements that maximize both electronic stabilization and minimize steric repulsion [6]. This conformational rigidity has important implications for the compound's biological activity and crystal packing behavior [14].
In the solid state, 3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one exhibits characteristic crystal packing arrangements dominated by intermolecular hydrogen bonding interactions. The crystal structure reveals formation of hydrogen-bonded chains through N-H···O interactions, where the amino hydrogen acts as a donor to the carbonyl oxygen of adjacent molecules [7] [6].
The phenolic hydroxyl groups participate in additional intermolecular hydrogen bonding, creating a three-dimensional network that stabilizes the crystal lattice [13]. These O-H···O interactions typically show hydrogen bond distances of 1.8-1.9 Å and donor-acceptor distances of 2.6-2.7 Å [7] [13].
The crystal packing is further stabilized by π-π stacking interactions between aromatic rings of neighboring molecules [3] [4]. The aromatic rings adopt parallel displaced arrangements with interplanar distances of approximately 3.4-3.6 Å, which is characteristic of favorable π-π interactions [5].
C-H···π interactions between methyl groups of the cyclohexenone ring and aromatic systems contribute additional stabilization to the crystal structure [3]. These weak interactions help determine the overall packing efficiency and influence the physical properties of the crystalline material [4] [15].
The structure-activity relationship analysis of 3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one reveals several critical functional groups that are essential for biological activity. The enaminone core serves as the primary pharmacophore, providing the electronic and geometric requirements necessary for interaction with biological targets .
Table 2: Critical Functional Groups for Bioactivity
| Functional Group | Location | Role in Bioactivity |
|---|---|---|
| Enaminone Core | Central framework | Core pharmacophore for biological activity |
| Cyclohexenone Ring | Six-membered ring with ketone | Provides structural rigidity and electronic properties |
| 5,5-Dimethyl Substitution | Position 5 on cyclohexenone | Steric hindrance affecting molecular conformation |
| Phenolic Hydroxyl (-OH) | Ortho position on phenyl ring | Hydrogen bonding capability, metal coordination |
| Amino Linker (-NH-) | Connecting cyclohexenone and phenyl | Essential for structure-activity relationship |
| Aromatic Ring System | Substituted benzene ring | π-π interactions, electronic modulation |
| Conjugated Double Bond | C2-C3 in cyclohexenone | Extended conjugation affecting electronic properties |
The phenolic hydroxyl group plays a crucial role in bioactivity through its ability to form hydrogen bonds with target proteins and participate in metal coordination [18] [19]. The ortho positioning of this hydroxyl group relative to the amino linker creates favorable geometry for chelation and enhances the compound's interaction with metal-containing enzymes [5] [6].
The 5,5-dimethyl substitution pattern on the cyclohexenone ring introduces significant steric bulk that influences molecular recognition and binding selectivity [11]. This substitution pattern restricts conformational flexibility and creates a defined three-dimensional shape that is critical for specific protein-ligand interactions .
The amino linker connecting the cyclohexenone and phenyl portions of the molecule is essential for maintaining the electronic communication between these two aromatic systems [11]. This linker allows for charge transfer and electronic delocalization that modulates the compound's reactivity and binding affinity [21].
Comparative analysis of 3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one with its structural analogs provides insights into the specific structural requirements for biological activity. The positioning of the hydroxyl group on the phenyl ring significantly affects both electronic properties and hydrogen bonding capabilities .
Table 3: Structural Analogs of 3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Substituent |
|---|---|---|---|---|
| 3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one | 51924-59-5 | C₁₄H₁₇NO₂ | 231.29 | 2-Hydroxyphenyl |
| 3-[(2-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one | 145657-36-9 | C₁₄H₁₆FNO | 233.29 | 2-Fluorophenyl |
| 3-[(4-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one | 50685-30-8 | C₁₄H₁₇NO₂ | 231.29 | 4-Hydroxyphenyl |
| 3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one | 24706-48-7 | C₁₅H₁₉NO₂ | 245.32 | 4-Methoxyphenyl |
| 3-[(2-Aminophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one | 39222-69-0 | C₁₄H₁₈N₂O | 230.31 | 2-Aminophenyl |
| 3-[(4-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one | 24706-47-6 | C₁₄H₁₆ClNO | 249.74 | 4-Chlorophenyl |
The 2-hydroxyphenyl derivative exhibits unique properties compared to its 4-hydroxyphenyl analog due to the proximity of the hydroxyl group to the amino linker [22] [18]. This ortho positioning enables intramolecular hydrogen bonding that significantly affects molecular conformation and binding affinity [6] [19].
Fluorine substitution in the 2-position, as seen in 3-[(2-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one, introduces different electronic effects while maintaining similar steric properties [1]. The fluorine atom can participate in unique interactions such as halogen bonding and provides increased lipophilicity compared to the hydroxyl analog .
The methoxy-substituted analog demonstrates the importance of hydrogen bonding capability, as the methoxy group can only serve as a hydrogen bond acceptor rather than both donor and acceptor like the hydroxyl group . This difference in hydrogen bonding capacity translates to distinct biological activity profiles [24].
Electron-withdrawing substituents such as chlorine significantly alter the electronic distribution within the molecule, affecting both the basicity of the amino nitrogen and the electrophilicity of the carbonyl carbon [25]. These electronic modifications can enhance or diminish biological activity depending on the specific target and mechanism of action .